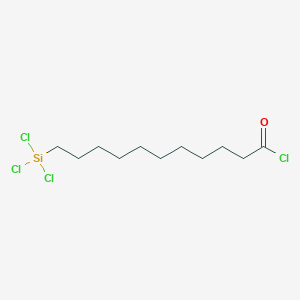

11-(Trichlorosilyl)undecanoyl chloride

Description

11-(Trichlorosilyl)undecanoyl chloride is a specialized organosilicon compound with the molecular formula C₁₁H₂₀Cl₃OSi. It combines a fatty acid chloride moiety (undecanoyl chloride, C₁₁H₂₁ClO) with a trichlorosilyl (-SiCl₃) group at the terminal carbon. This dual functionality enables unique reactivity, making it valuable in surface chemistry, nanotechnology, and hybrid material synthesis. The compound is highly moisture-sensitive due to the trichlorosilyl group, requiring storage under inert conditions .

Properties

CAS No. |

17962-73-1 |

|---|---|

Molecular Formula |

C11H20Cl4OSi |

Molecular Weight |

338.2 g/mol |

IUPAC Name |

11-trichlorosilylundecanoyl chloride |

InChI |

InChI=1S/C11H20Cl4OSi/c12-11(16)9-7-5-3-1-2-4-6-8-10-17(13,14)15/h1-10H2 |

InChI Key |

CJQISUPFVCQWBJ-UHFFFAOYSA-N |

Canonical SMILES |

C(CCCCC[Si](Cl)(Cl)Cl)CCCCC(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(Trichlorosilyl)undecanoyl chloride typically involves the reaction of undecanoyl chloride with trichlorosilane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trichlorosilyl group. The general reaction scheme is as follows:

Undecanoyl chloride+Trichlorosilane→11-(Trichlorosilyl)undecanoyl chloride

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using high-purity reagents. The process is optimized for yield and purity, often involving distillation and purification steps to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

11-(Trichlorosilyl)undecanoyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The trichlorosilyl group can be substituted with other nucleophiles.

Hydrolysis: In the presence of water, the trichlorosilyl group can hydrolyze to form silanols.

Condensation Reactions: It can react with other silanes to form polysiloxanes.

Common Reagents and Conditions

Nucleophiles: Such as amines and alcohols, are commonly used in substitution reactions.

Water: For hydrolysis reactions.

Catalysts: Such as acids or bases, can be used to facilitate condensation reactions.

Major Products Formed

Silanols: Formed from hydrolysis.

Polysiloxanes: Formed from condensation reactions.

Substituted Silanes: Formed from substitution reactions.

Scientific Research Applications

11-(Trichlorosilyl)undecanoyl chloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organosilicon compounds.

Biology: Employed in the modification of biomolecules for enhanced stability and functionality.

Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable siloxane bonds.

Industry: Utilized in the production of advanced materials, such as coatings and adhesives, due to its reactivity and versatility.

Mechanism of Action

The mechanism of action of 11-(Trichlorosilyl)undecanoyl chloride involves the reactivity of the trichlorosilyl group. This group can undergo nucleophilic substitution, hydrolysis, and condensation reactions, leading to the formation of various products. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares key structural and functional attributes of 11-(trichlorosilyl)undecanoyl chloride with other fatty acid chlorides and silicon-containing derivatives:

Key Research Findings

- Silane Coupling Efficiency: The trichlorosilyl group in this compound enables covalent bonding to silica-based substrates, a property absent in standard acyl chlorides like undecanoyl chloride. This makes it critical for creating stable organic-inorganic interfaces in sensors and coatings .

- Chain Length vs. Reactivity: Compared to tridecanoyl (C₁₃) and myristoyl (C₁₄) chlorides, the C₁₁ chain of this compound balances hydrophobicity and flexibility, optimizing surface grafting density .

- Functional Group Synergy: The combination of acyl chloride and trichlorosilyl groups allows sequential reactivity—first, the acyl chloride reacts with amines or alcohols, followed by silane anchoring to inorganic surfaces. This dual functionality is absent in compounds like oleoyl chloride or lauroyl chloride .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.